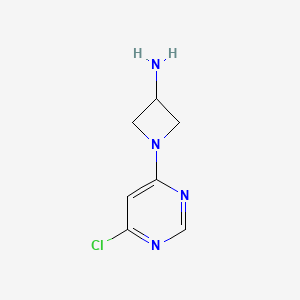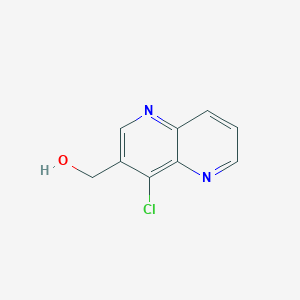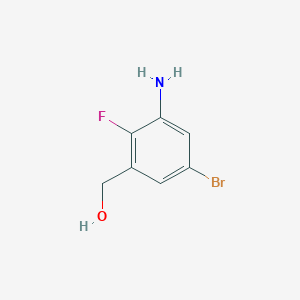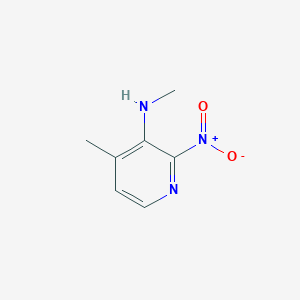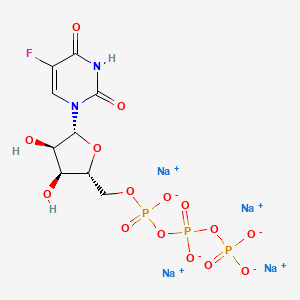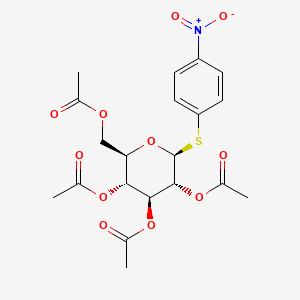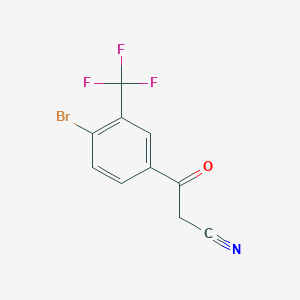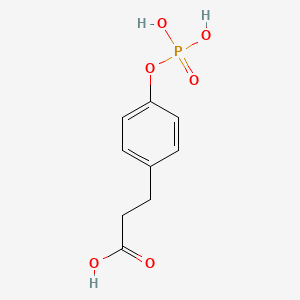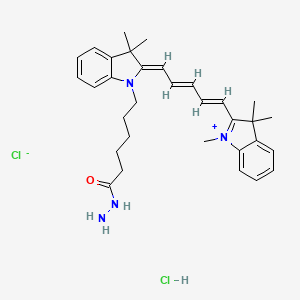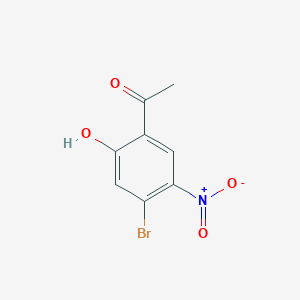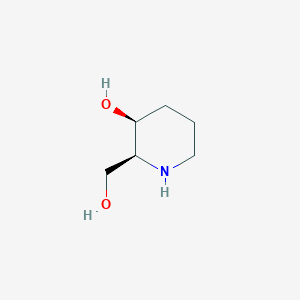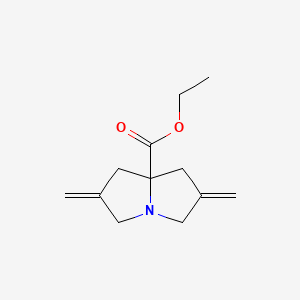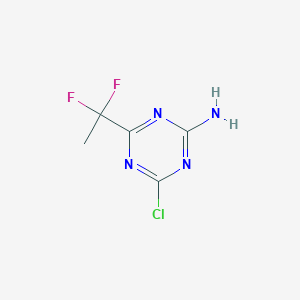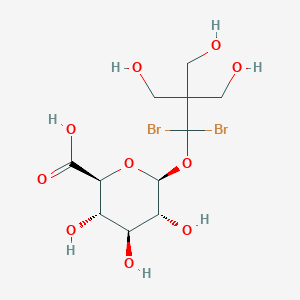
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a dibromo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-2H-pyran-2-carboxylic acid core, followed by the introduction of the dibromo and hydroxyl substituents through controlled bromination and hydroxylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromo substituent can be reduced to form a dihydroxy derivative.
Substitution: The dibromo groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The dibromo and hydroxyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation, by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6S)-6-(1,1-Dichloro-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(1,1-Diiodo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid lies in its dibromo substituent, which imparts distinct chemical reactivity and biological activity compared to its dichloro and diiodo analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H18Br2O10 |
|---|---|
Molecular Weight |
470.06 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1,1-dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18Br2O10/c12-11(13,10(1-14,2-15)3-16)23-9-6(19)4(17)5(18)7(22-9)8(20)21/h4-7,9,14-19H,1-3H2,(H,20,21)/t4-,5-,6+,7-,9-/m0/s1 |
InChI Key |
PVEZEDZJBJFBAJ-MNDKRXPHSA-N |
Isomeric SMILES |
C(C(CO)(CO)C(O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(Br)Br)O |
Canonical SMILES |
C(C(CO)(CO)C(OC1C(C(C(C(O1)C(=O)O)O)O)O)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-2-(6-(1-methyl-1H-pyrazol-4-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12839667.png)
